molecular formula C7H14N4O B2932642 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol CAS No. 1955541-16-8

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

Cat. No. B2932642
CAS RN: 1955541-16-8
M. Wt: 170.216
InChI Key: GFGCZJUFPQUVRV-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H14N4O and a molecular weight of 170.21 . It is used for pharmaceutical testing . The compound is available in powder form .

Scientific Research Applications

Self-Assembly and Molecular Arrays

One area of application involves the self-assembly processes directed by hydrogen bonding, leading to the formation of new layered molecular arrays. For instance, research by Armstrong et al. (2002) demonstrates the interaction of 4-tert-butylbenzoic acid with aliphatic diamines, resulting in 1:2 host–guest complexes. These complexes form three-dimensional molecular arrays through cocrystallization, showing an extensive network of hydrogen bonds and highlighting the material's potential in molecular architecture and nanotechnology Armstrong et al., 2002.

Sterically Encumbered Systems for Phosphorus Centers

In the field of inorganic chemistry, Shah et al. (2000) investigated sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers. The research explored the synthesis of tetraarylphenyls as ligands for phosphorus centers, providing insights into the development of novel materials with specific electronic and structural properties Shah et al., 2000.

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) explored the use of tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring and the generation of aryl radicals under specific conditions. This research highlights the compound's utility in constructing complex organic molecules Jasch et al., 2012.

Fluoromethylidene Synthon

Zhu et al. (2010) developed 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone as a new and efficient fluoromethylidene synthon. This compound facilitates the synthesis of monofluoroalkenes via Julia-Kocienski olefination, demonstrating its utility in the creation of fluorinated organic compounds, which are of significant interest in pharmaceuticals and agrochemicals Zhu et al., 2010.

Cyclosiloxanes and Gallium Atom Ring Members

Veith et al. (2002) described the synthesis of cyclosiloxanes containing a gallium atom as a ring member. These compounds are formed from the reaction of tert-butoxygallane with di- and trisiloxanediols, highlighting the potential of such materials in developing new organometallic compounds with unique properties Veith et al., 2002.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-tert-butyltetrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-7(2,3)11-9-6(4-5-12)8-10-11/h12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCZJUFPQUVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

CAS RN

1955541-16-8
Record name 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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